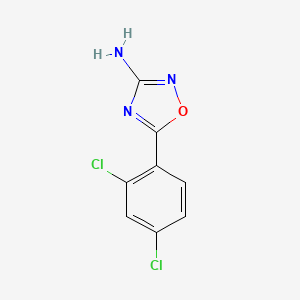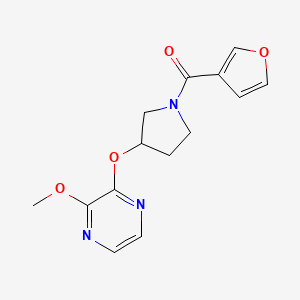![molecular formula C25H23FN4O2S B2470113 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207029-93-3](/img/structure/B2470113.png)
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidinone ring. The molecule also contains a piperazine ring, which is substituted with a 4-fluorophenyl group and a 2-oxoethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to the queried chemical have been evaluated for their antimicrobial properties. For example, derivatives incorporating elements like dithiocarbamate with thiazole or benzothiazole rings have shown significant antimicrobial activity against various microorganism strains. These compounds were synthesized starting from potassium salts of specific piperazine dithiocarbamates, and their structures were elucidated using NMR, MS spectral data, and elemental analysis (Yurttaş et al., 2016).
Receptor Ligand Binding
Another area of research focuses on the binding affinity of thieno[2,3-d]pyrimidinone derivatives for receptors such as the 5-HT1A receptor. These compounds were prepared and evaluated for their in vitro affinity, providing insights into the structural features required for effective and selective ligands (Modica et al., 1997).
Monoamine Oxidase Inhibitors
A series of piperazine derivatives were synthesized and screened for their inhibitory activity against monoamine oxidase A and B. Select compounds exhibited selective MAO-A inhibitory activity, indicating potential therapeutic applications (Kaya et al., 2017).
Antineoplastic Properties
The metabolism of compounds like flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia was studied to determine the main metabolic pathways in humans after oral administration. This research contributes to understanding the drug's pharmacokinetics and therapeutic potential (Gong et al., 2010).
Antiproliferative Activity
The synthesis and evaluation of new pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative effect against human cancer cell lines highlight the therapeutic potential of such compounds in cancer treatment. Some synthesized derivatives showed significant activity, suggesting their development as anticancer agents (Mallesha et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Analogues of similar compounds have been shown to inhibit ents . These inhibitors are more selective to ENT2 than to ENT1 .
Biochemical Pathways
Ents, which similar compounds target, play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, it can be inferred that this compound may affect these biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 4205024432 , which may influence its absorption and distribution within the body.
Result of Action
Similar compounds have been found to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that these compounds may decrease the rate of nucleoside transport, potentially affecting nucleotide synthesis and adenosine function .
properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S/c1-17-2-4-18(5-3-17)21-15-33-24-23(21)27-16-30(25(24)32)14-22(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h2-9,15-16H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGCXTXHCWWUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)
![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)






![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2470050.png)

